1,3-DIETHYLBENZENE-D14
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Overview
Description
1,3-Diethylbenzene-D14 is a deuterated form of 1,3-diethylbenzene, where the hydrogen atoms are replaced with deuterium. This compound is an aromatic hydrocarbon with the chemical formula C10H14. It is a colorless liquid with a characteristic aromatic odor. The deuterated form is often used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethylbenzene-D14 can be synthesized through the deuteration of 1,3-diethylbenzene. The process typically involves the exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and high-purity deuterium gas to achieve the desired isotopic purity. The product is then purified through distillation and other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethylbenzene-D14 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diethylbenzene derivatives.
Reduction: Reduction reactions can convert it back to simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the ethyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) is often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Diethylbenzene derivatives such as diethylbenzene carboxylic acids.
Reduction: Simpler hydrocarbons like ethylbenzene.
Substitution: Various substituted diethylbenzenes depending on the reagents used.
Scientific Research Applications
1,3-Diethylbenzene-D14 is widely used in scientific research due to its unique isotopic properties. Some applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as a solvent or internal standard in NMR studies to analyze molecular structures.
Isotopic Labeling: Employed in studies involving isotopic labeling to trace chemical pathways and reaction mechanisms.
Chemical Kinetics: Used to study reaction rates and mechanisms in deuterated compounds.
Environmental Studies: Helps in understanding the behavior of deuterated compounds in the environment.
Mechanism of Action
The mechanism of action of 1,3-diethylbenzene-D14 in chemical reactions involves the interaction of its aromatic ring with various reagents. In electrophilic aromatic substitution, the deuterated compound undergoes a similar mechanism to its non-deuterated counterpart, where the aromatic ring is attacked by an electrophile, forming a sigma complex. The deuterium atoms, being heavier isotopes, can influence the reaction kinetics and pathways, providing valuable insights into reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,2-Diethylbenzene: An isomer with ethyl groups at the 1 and
Properties
CAS No. |
1219803-40-3 |
---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
148.307 |
IUPAC Name |
1,2,3,5-tetradeuterio-4,6-bis(1,1,2,2,2-pentadeuterioethyl)benzene |
InChI |
InChI=1S/C10H14/c1-3-9-6-5-7-10(4-2)8-9/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D,8D |
InChI Key |
AFZZYIJIWUTJFO-NFUPRKAOSA-N |
SMILES |
CCC1=CC(=CC=C1)CC |
Synonyms |
1,3-DIETHYLBENZENE-D14 |
Origin of Product |
United States |
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